molecular formula C16H21F2NO3 B7682858 N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide

Cat. No. B7682858
M. Wt: 313.34 g/mol
InChI Key: WRMAGFYEVBGPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed for the treatment of various types of cancer. It is a selective inhibitor of B-cell lymphoma 2 (BCL-2) and has shown promising results in preclinical and clinical studies.

Mechanism of Action

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide selectively binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and thereby inducing apoptosis in cancer cells. This mechanism of action is different from that of other BCL-2 inhibitors, which target other domains of the protein.
Biochemical and Physiological Effects:
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not express high levels of the protein. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide is its selectivity for BCL-2, which reduces the risk of off-target effects. However, it has also been shown to induce thrombocytopenia (low platelet count) in some patients, which can limit its use. In addition, the development of resistance to N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide has been reported in some cases, highlighting the need for further research into alternative treatment strategies.

Future Directions

Future research on N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide could focus on several areas, including the development of combination therapies that enhance its efficacy and reduce the risk of resistance. Other potential directions include the investigation of its use in other types of cancer, the identification of biomarkers that predict response to treatment, and the development of new BCL-2 inhibitors with improved selectivity and potency.

Synthesis Methods

The synthesis of N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide involves several steps, including the use of various reagents and solvents. The process starts with the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with cyclohexanecarboxylic acid to form the corresponding carboxylic acid. This is then converted to the corresponding acid chloride, which is reacted with N-methyl-N-(3-pyridylmethyl)amine to form the desired product.

Scientific Research Applications

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. It has been shown to induce apoptosis (programmed cell death) in cancer cells that overexpress BCL-2, which is a key factor in the survival of these cells.

properties

IUPAC Name

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3/c1-21-14-9-11(7-8-13(14)22-16(17)18)10-19-15(20)12-5-3-2-4-6-12/h7-9,12,16H,2-6,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMAGFYEVBGPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)C2CCCCC2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.